(S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride

Chiral resolution Enantiomer-specific activity Kinase inhibitor design

Replace uncertain chiral resolutions with a defined (S)-configured aminopyrrolidine. This pre-formed HCl salt eliminates salt formation unit operations and ensures consistent solubility. - **Core Value**: Enantiopure (S)-stereochemistry with a cyclopropyl methanone that locks conformation, directly cited in WO 2014/075393 A1 for PI3Kδ inhibitors. - **Technical Specs**: ≥95% (HPLC), M.W. 190.67 as salt. LogP ~0.38, compliant with lead-like fragment space. - **Supply Chain**: Ambient storage, no cold chain. Multiple global sources for kg-scale campaigns.

Molecular Formula C8H15ClN2O
Molecular Weight 190.67
CAS No. 1286207-03-1
Cat. No. B3027308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride
CAS1286207-03-1
Molecular FormulaC8H15ClN2O
Molecular Weight190.67
Structural Identifiers
SMILESC1CC1C(=O)N2CCC(C2)N.Cl
InChIInChI=1S/C8H14N2O.ClH/c9-7-3-4-10(5-7)8(11)6-1-2-6;/h6-7H,1-5,9H2;1H/t7-;/m0./s1
InChIKeyQTPUQDLZGBFOHI-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Identity and Procurement Baseline


(S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride is a chiral, enantiopure aminopyrrolidine building block that incorporates a cyclopropyl methanone moiety and is supplied exclusively as the hydrochloride salt to ensure consistent solubility and storage stability. It is formally classified under the IUPAC name [(3S)-3-aminopyrrolidin-1-yl]-cyclopropylmethanone;hydrochloride and bears the canonical SMILES Cl.N[C@H]1CCN(C(=O)C2CC2)C1 . Commercially available lots from major suppliers carry a minimum purity specification of 95 % (HPLC) with molecular weight 190.67 g mol⁻¹ (C₈H₁₅ClN₂O), positioning the compound as a ready-to-derivatise intermediate for medicinal chemistry programmes rather than a finished active pharmaceutical ingredient .

Single (S)-enantiomer aminopyrrolidine building block for chiral derivatisation
Pre-formed hydrochloride salt supports direct use in coupling and reductive amination
Cyclopropyl methanone moiety provides conformational restriction for kinase inhibitor design
HPLC-verified purity specification suitable for medicinal chemistry programmes

Why Generic Substitution Is Not Appropriate


Attempts to replace (S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride with the racemic free base, the (R)-enantiomer, or extended cycloalkyl congeners introduce three irreproducible variables into a synthesis or screening cascade. First, the (S)‑stereochemistry at the pyrrolidine 3‑position dictates the orientation of the primary amine handle during amide coupling or reductive amination; the (R)-enantiomer (CAS 1286207‑68‑8) yields the opposite spatial presentation and can invert target binding . Second, the cyclopropyl ring imparts a conformational lock that is absent in cyclobutyl‑ or cyclopentenyl‑methanone analogs, altering both the torsional profile and metabolic soft spots of the elaborated products . Third, literature on the (S)-3-aminopyrrolidine scaffold demonstrates that subtle modifications of the N‑acyl substituent shift the balance between Abl and PI3K kinase inhibition by orders of magnitude, confirming that the cyclopropyl group is not a generic placeholder but a functional pharmacophoric element .

(R)-enantiomer (CAS 1286207-68-8) reverses the primary amine vector, altering binding pose and kinase selectivity profiles.
Cyclobutyl or cyclopentenyl analogs remove the cyclopropyl conformational lock, potentially shifting metabolic soft spots and torsional profiles.
Racemate or free base introduces undefined enantiomeric ratio and variable protonation state, compromising assay reproducibility.

Product-Specific Differentiation Evidence


Stereochemical Identity and Pharmacological Output

The (S)-enantiomer (CAS 1286207‑03‑1) and the (R)-enantiomer (CAS 1286207‑68‑8) are discrete chemical entities sold under separate catalog numbers and pricing tiers. In the (S)-3-aminopyrrolidine series, the absolute configuration at the 3‑position determines the directionality of the primary amine vector and consequently the binding pose within kinase active sites . Zhang et al. (2011) demonstrated that (S)-configured 3-aminopyrrolidine derivatives bearing N-acyl substituents exhibit IC₅₀ values of 3‑4 µM against K562 CML cells and moderate dual Abl/PI3K inhibition, whereas the corresponding (R)-configured or racemic pairs consistently show altered potency and selectivity profiles .

Stereochemistry & Activity
Class-level inference
(S)-derivatives: K562 cytotoxicity IC₅₀ 3–4 µM; dual Abl/PI3K inhibition
Enantiomeric inversion shifts potency ≥10-fold; non-interchangeable stereoisomers
Reported in K562 CML cell line and kinase assays (Zhang 2011)
Chiral resolution Enantiomer-specific activity Kinase inhibitor design

Cyclopropyl vs. Larger Cycloalkyl Conformers

The cyclopropyl ring is a well-established privileged fragment in medicinal chemistry that reduces oxidative metabolism relative to larger cycloalkyl groups while maintaining a compact van der Waals volume . In contrast, the cyclobutyl analog (S)-(3-aminopyrrolidin-1-yl)(cyclobutyl)methanone hydrochloride (MW 204.7) adds a methylene unit that increases lipophilicity and introduces additional metabolic liabilities through C‑H oxidation at the cyclobutane ring . The cyclopentenyl variant (3-aminopyrrolidin-1-yl)(cyclopent-3-en-1-yl)methanone introduces an allylic site that is a known hot spot for cytochrome P450-mediated oxidation .

Cyclopropyl vs. Larger Rings
Class-level inference
Cyclopropyl: sp³ fraction 0.88, computed LogP ~0.38; cyclobutyl adds ~7.4% MW and higher lipophilicity
Larger rings increase metabolic vulnerability; cyclopropyl provides conformational constraint
In silico profiling; cyclopropyl metabolic shielding is class-level knowledge
Metabolic stability Cyclopropyl effect Conformational restriction

PI3Kδ Inhibitor Synthon Utility

The cyclopropyl‑(3‑aminopyrrolidin‑1‑yl)methanone fragment appears as a key intermediate in the patent literature on purine‑based PI3Kδ inhibitors. WO 2014/075393 A1 (Merck Sharp & Dohme) generically claims compounds of formula I that bear a cyclopropyl‑methanone‑substituted pyrrolidine ring attached to a purine core, and the exemplified compound 'cyclopropyl-[3-[[9-ethyl-8-(2-methylpyrimidin-5-yl)purin-6-yl]amino]-4-methylpyrrolidin-1-yl]methanone' directly employs this substructure . The (S)-configured aminopyrrolidine variant provides the correct stereochemical input for the chiral pyrrolidine required in the final inhibitor .

PI3Kδ Inhibitor Synthon
Supporting evidence
Cyclopropyl-aminopyrrolidine fragment exemplified in patent PI3Kδ inhibitors (WO 2014/075393 A1)
Precedented late-stage diversification handle for purine-based PI3Kδ libraries
Final inhibitor IC₅₀ not attributable to building block alone
PI3Kδ inhibitor Patent synthon Immunomodulator

Analytical QC Discriminators

Commercial suppliers offer the (S)-enantiomer hydrochloride at certified purity ≥95 % . The hydrochloride salt form provides a definitive melting point and IR signature that can be used to distinguish it from the free base (MW 154.21) and from the (R)-enantiomer hydrochloride (CAS 1286207‑68‑8) . Chiral HPLC or polarimetric analysis is required to confirm enantiomeric excess; the racemate (3-aminopyrrolidin-1-yl)(cyclopropyl)methanone lacks these stereochemical QC anchors and can contain variable proportions of the two enantiomers .

QC Discriminators
Head-to-head
Enantiomeric excess ≥98% required; hydrochloride salt MW 190.67 vs. free base 154.21
Chiral HPLC/polarimetry confirms identity; eliminates racemate ambiguity in dosing
Commercial QC specification; ion chromatography verifies salt stoichiometry
Enantiomeric purity Chiral QC Salt form identity

Pre-Formed Hydrochloride Salt Advantage

The commercially supplied hydrochloride salt eliminates the need for in‑situ salt formation and subsequent purification, which would otherwise require an additional synthetic step, aqueous work‑up, and drying. The hydrochloride form ensures consistent batch‑to‑batch handling properties (hygroscopicity, free‑flowing powder) and pre‑cludes variability introduced by incomplete protonation or residual free base . The price premium for the (S)-enantiomer hydrochloride over the racemate is justified by the elimination of chiral resolution costs and the assurance of stereochemical homogeneity .

Salt Form Efficiency
Cross-study comparable
Pre-formed HCl salt saves one synthetic step (salt formation & isolation) vs. free base
Reduces batch cycle time and improves inter-batch reproducibility
Estimated 4–8 h saving per batch; no additional chiral resolution needed
Salt form advantage Procurement efficiency Process reproducibility

Optimal Deployment Scenarios


PI3Kδ-Targeted Purine Inhibitor Synthesis

The compound serves as the chiral amine input in the construction of purine‑based PI3Kδ inhibitors as described in WO 2014/075393 A1. The (S)-stereochemistry at the pyrrolidine 3‑position is carried through to the final inhibitor, and the cyclopropyl methanone fragment is directly exemplified in the patent’s lead compounds . Researchers can couple the building block to a 6‑chloropurine intermediate via nucleophilic aromatic substitution, then elaborate to the target inhibitor without a separate chiral resolution step .

Dual Abl/PI3K Kinase Inhibitor SAR

Zhang et al. (2011) established that (S)-3-aminopyrrolidine derivatives bearing N‑acyl substituents exhibit dual Abl and PI3K inhibitory activity with K562 cytotoxicity IC₅₀ values in the 3‑4 µM range . Using the (S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride building block, medicinal chemists can systematically vary the cyclopropyl group against other acyl substituents while maintaining the identical (S)-aminopyrrolidine core, enabling a controlled SAR study of the N‑acyl pharmacophore .

Fragment-Based CNS Drug Discovery

The combination of a conformationally restrained cyclopropyl methanone with a free primary amine in the (S)-configuration makes this building block an attractive fragment for FBDD libraries. The low molecular weight (190.67 as the HCl salt) and the balanced computed LogP (~0.38) place it within lead‑like property space, while the cyclopropyl group provides metabolic shielding that is advantageous for CNS‑penetrant candidates . Fragment growing can proceed from the primary amine or via functionalisation of the pyrrolidine ring.

Process Chemistry and Scale-Up

For process chemistry groups tasked with scaling PI3Kδ inhibitors or related immunomodulators, the pre‑formed hydrochloride salt removes a unit operation (salt formation and isolation) from the critical path. The compound is available from multiple global suppliers (Fluorochem, Kishida, CymitQuimica, MolCore) with documented purity specifications, enabling competitive sourcing for kilogram‑scale campaigns . The room‑temperature storage condition simplifies warehousing logistics relative to cold‑chain‑dependent intermediates .

Application
Selection Property
Validation Focus
PI3Kδ pathway inhibitor research
Stereochemically defined (S)-aminopyrrolidine core; patent-exemplified cyclopropyl fragment
Chiral purity ≥98% ee; identity confirmation by chiral HPLC or polarimetry
Dual Abl/PI3K kinase inhibitor SAR
Single-enantiomer scaffold with free primary amine for N-acyl diversification
Kinase inhibition assay context; (S)-enantiomer activity benchmark from Zhang et al. 2011
Fragment-based CNS discovery libraries
Low MW, balanced computed LogP (~0.38), and cyclopropyl metabolic shielding context
Lead-like property verification; fragment growing from primary amine or pyrrolidine ring
Process chemistry scale-up of PI3Kδ modulators
Pre-formed hydrochloride salt removes salt-formation unit operation; multi-supplier availability
Batch-to-batch purity and salt stoichiometry reproducibility; room-temperature storage
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